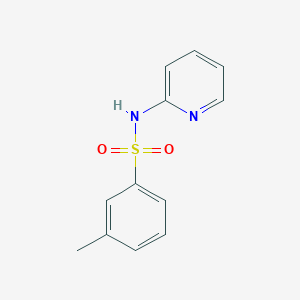
3-methyl-N-(2-pyridinyl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-methyl-N-(2-pyridinyl)benzenesulfonamide, also known as MPBS, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. MPBS is a sulfonamide derivative that exhibits a range of biological and pharmacological activities, making it a promising candidate for drug development and other research purposes.
作用機序
3-methyl-N-(2-pyridinyl)benzenesulfonamide has been shown to exhibit a range of biological activities, including inhibiting the activity of carbonic anhydrase enzymes. This inhibition leads to a decrease in the production of bicarbonate ions, which can have a range of physiological effects.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects, including reducing the production of gastric acid, reducing intraocular pressure, and inhibiting the growth of cancer cells. Additionally, this compound has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
実験室実験の利点と制限
One of the main advantages of 3-methyl-N-(2-pyridinyl)benzenesulfonamide is its potential as a therapeutic agent for the treatment of various diseases. Additionally, this compound is relatively easy to synthesize, making it readily available for research purposes. However, one of the limitations of this compound is its potential toxicity, which can limit its use in certain applications.
将来の方向性
There are several potential future directions for research on 3-methyl-N-(2-pyridinyl)benzenesulfonamide, including further studies on its mechanism of action and its potential as a therapeutic agent for the treatment of diseases such as cancer and inflammatory diseases. Additionally, there is potential for the development of new derivatives of this compound with improved pharmacological properties. Overall, this compound is a promising compound with a range of potential applications in scientific research.
合成法
The synthesis of 3-methyl-N-(2-pyridinyl)benzenesulfonamide involves the reaction between 3-methylbenzenesulfonyl chloride and 2-pyridylamine. The reaction is typically carried out in the presence of a base such as triethylamine or pyridine, which acts as a catalyst. The resulting product is then purified through recrystallization to obtain pure this compound.
科学的研究の応用
3-methyl-N-(2-pyridinyl)benzenesulfonamide has been extensively studied for its potential applications in various fields of research, including medicinal chemistry, biochemistry, and pharmacology. One of the main areas of interest is its potential as a therapeutic agent for the treatment of various diseases.
特性
分子式 |
C12H12N2O2S |
|---|---|
分子量 |
248.3 g/mol |
IUPAC名 |
3-methyl-N-pyridin-2-ylbenzenesulfonamide |
InChI |
InChI=1S/C12H12N2O2S/c1-10-5-4-6-11(9-10)17(15,16)14-12-7-2-3-8-13-12/h2-9H,1H3,(H,13,14) |
InChIキー |
ZRZOLMFQFITNLN-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)S(=O)(=O)NC2=CC=CC=N2 |
正規SMILES |
CC1=CC(=CC=C1)S(=O)(=O)NC2=CC=CC=N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Methyl 2-[(3-chlorobenzoyl)oxy]benzoate](/img/structure/B263306.png)


![2-[(Cyanomethyl)(phenyl)amino]benzoic acid](/img/structure/B263316.png)


![4-[(2-Cyclohexylethoxy)methyl]piperidine](/img/structure/B263324.png)

![Methyl 3-{[3-(propan-2-ylcarbamoyl)phenyl]carbamoyl}benzoate](/img/structure/B263340.png)


![1-[3-(Benzyloxy)benzoyl]-4-methylpiperidine](/img/structure/B263345.png)

![Tert-butyl [4-(2-ethoxyethoxy)phenyl]carbamate](/img/structure/B263348.png)